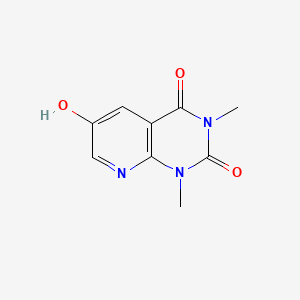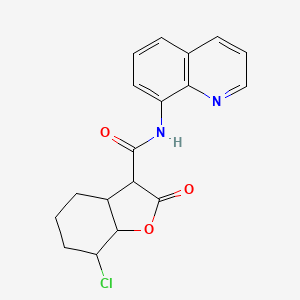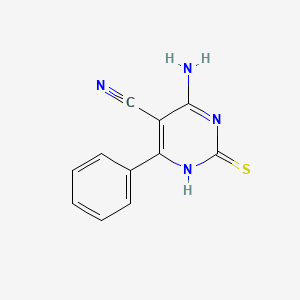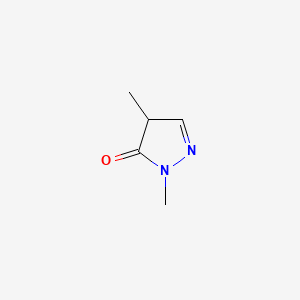
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.1298 g/mol . It is also known by other names such as 2-Pyrazolin-5-one, 1,3-dimethyl- and 1,3-Dimethyl-5-pyrazolinone . This compound is part of the pyrazolone family, which is known for its diverse range of biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- typically involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with various reagents under controlled conditions . One common method includes the diazotization of 2,4-dimethylbenzenamine followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride .
Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the TGF-β2/SMAD signaling pathway, which plays a role in fibrosis and cell proliferation . Additionally, it can inhibit the nuclear translocation of SMADs and affect other non-SMAD pathway proteins, such as ERK1/2 and JUN .
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
- 2,4-dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 1,3,4-trimethyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- is unique due to its specific molecular structure and chemical properties . Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
3310-38-1 |
|---|---|
Fórmula molecular |
C5H8N2O |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2,4-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3-4H,1-2H3 |
Clave InChI |
MXOJCJMABJVNNA-UHFFFAOYSA-N |
SMILES canónico |
CC1C=NN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



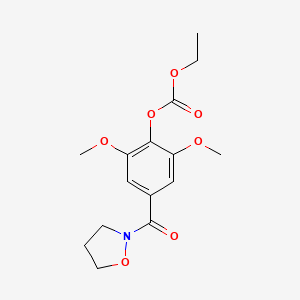
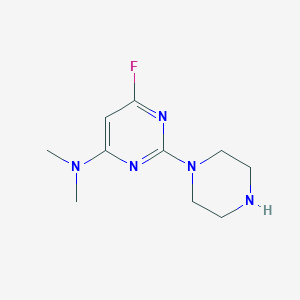
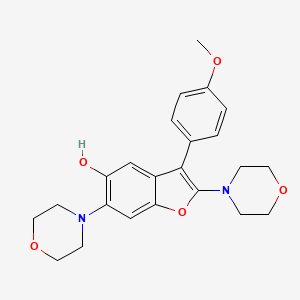
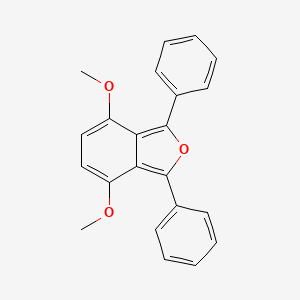
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
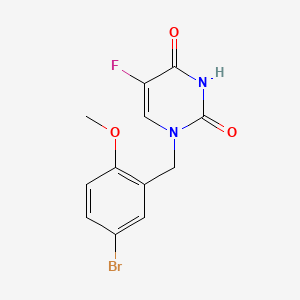

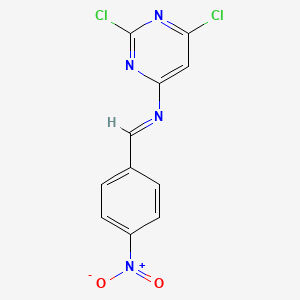
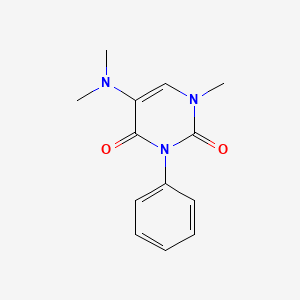
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
